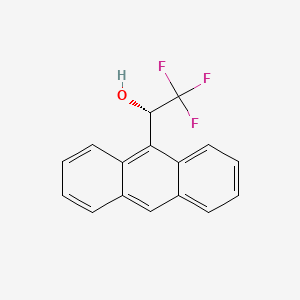
(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol
Descripción general
Descripción
“(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol” is a complex organic compound. It contains an anthracene group, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings . The “S” in the name suggests that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .
Molecular Structure Analysis
The anthracene group in the molecule likely contributes to its planar structure and may impact its photophysical properties .Chemical Reactions Analysis
Anthracene and its derivatives are known to undergo various chemical reactions, including photoinduced reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the anthracene group and the trifluoroethanol group. Anthracene is known for its photophysical properties , while the trifluoroethanol group could contribute to the compound’s polarity and hydrogen bonding capabilities.Aplicaciones Científicas De Investigación
-
Organic Light-Emitting Diodes (OLEDs)
- Anthracene derivatives are used in the creation of nondoped blue fluorescent organic light-emitting diodes .
- The compounds exhibit small energy gaps and orbit overlaps between excited states, which accelerate the triplet–triplet annihilation process .
- When used as emitters in nondoped devices, the triplet energy is utilized efficiently through triplet–triplet annihilation, achieving excellent blue electroluminescence performances .
- The maximum external quantum efficiency values were 10.06% and 9.23% for two specific compounds .
-
Triplet–Triplet Annihilation Photon Upconversion
- Anthracene-based molecules are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .
- Substituting anthracene at the 9- and 10-positions can drastically alter the probability of transitions .
- The most fluorescent derivatives were successfully utilized as annihilators in a triplet–triplet annihilation upconversion (TTA-UC) system .
- The observed upconversion quantum yields slightly exceeded that of the benchmark annihilator 9,10-diphenylanthracene .
-
Organic Light-Emitting Diodes (OLEDs)
- Anthracene derivatives are used in the creation of nondoped blue fluorescent organic light-emitting diodes .
- The compounds exhibit small energy gaps and orbit overlaps between excited states, which accelerate the triplet–triplet annihilation process .
- When used as emitters in nondoped devices, the triplet energy is utilized efficiently through triplet–triplet annihilation, achieving excellent blue electroluminescence performances .
- The maximum external quantum efficiency values were 10.06% and 9.23% for two specific compounds .
-
Triplet–Triplet Annihilation Photon Upconversion
- Anthracene-based molecules are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .
- Substituting anthracene at the 9- and 10-positions can drastically alter the probability of transitions .
- The most fluorescent derivatives were successfully utilized as annihilators in a triplet–triplet annihilation upconversion (TTA-UC) system .
- The observed upconversion quantum yields slightly exceeded that of the benchmark annihilator 9,10-diphenylanthracene .
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-1-anthracen-9-yl-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHJFWIOPYQCA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol | |
CAS RN |
60646-30-2 | |
| Record name | (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60646-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-α-(trifluoromethyl)anthracene-9-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



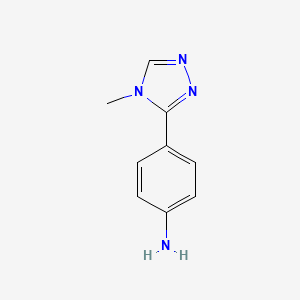
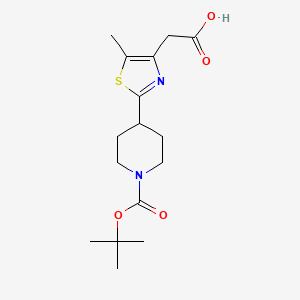
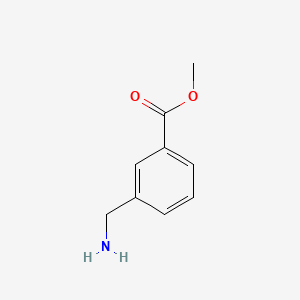
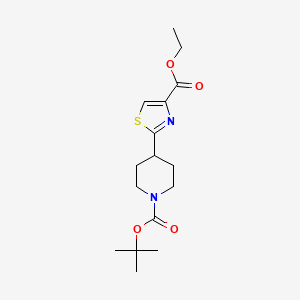
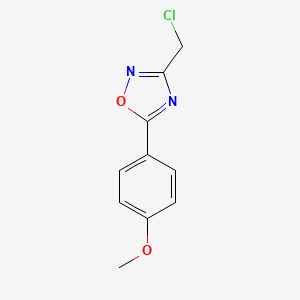
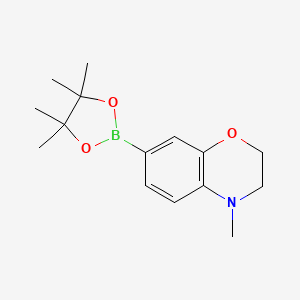
![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)
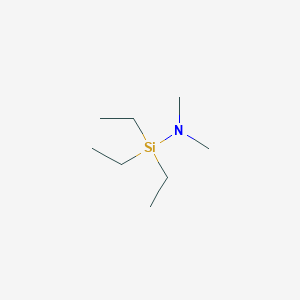
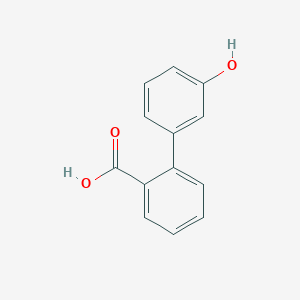
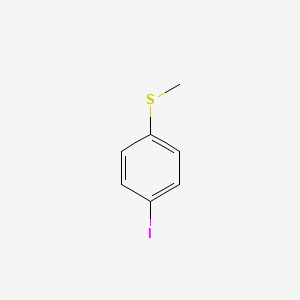
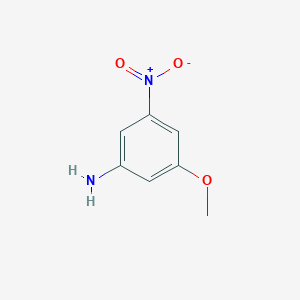
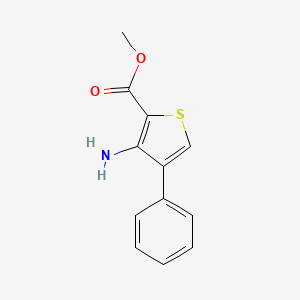
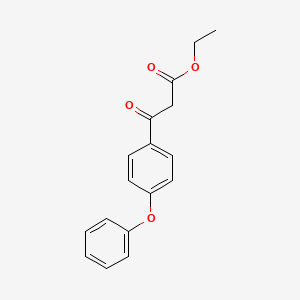
![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)